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molecular formula C12H17NO4 B8411552 2,3-Dihydroxypropyl 4-dimethylaminobenzoate

2,3-Dihydroxypropyl 4-dimethylaminobenzoate

Cat. No. B8411552
M. Wt: 239.27 g/mol
InChI Key: MWWUYNZIWPQPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863478B2

Procedure details

4-(4-Dimethylaminophenylcarbonyloxymethyl)-2,2-dimethyl-1,3-dioxolane from Example 4 (3 mmol) is dissolved in the diglyme/H2O 8:2 mixture (25 ml), and boric acid (2 g) is added. The reaction mixture is stirred at 100° C. for 3 h. The solvent is then distilled off in vacuo, the crude product which remains is taken up in water (100 ml) and extracted with ethyl acetate (3×20 ml). The combined organic phases are washed with water (2×50 ml) and dried over magnesium sulfate. The crude product remaining after evaporation of the ethyl acetate in vacuo is employed without further purification for subsequent reactions.
Name
4-(4-Dimethylaminophenylcarbonyloxymethyl)-2,2-dimethyl-1,3-dioxolane
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
diglyme H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:20])[C:3]1[CH:8]=[CH:7][C:6]([C:9]([O:11][CH2:12][CH:13]2[CH2:17][O:16]C(C)(C)[O:14]2)=[O:10])=[CH:5][CH:4]=1.B(O)(O)O>COCCOCCOC.O>[CH3:1][N:2]([CH3:20])[C:3]1[CH:4]=[CH:5][C:6]([C:9]([O:11][CH2:12][CH:13]([OH:14])[CH2:17][OH:16])=[O:10])=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
4-(4-Dimethylaminophenylcarbonyloxymethyl)-2,2-dimethyl-1,3-dioxolane
Quantity
3 mmol
Type
reactant
Smiles
CN(C1=CC=C(C=C1)C(=O)OCC1OC(OC1)(C)C)C
Name
Quantity
2 g
Type
reactant
Smiles
B(O)(O)O
Name
diglyme H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC.O
Name
mixture
Quantity
25 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 ml)
WASH
Type
WASH
Details
The combined organic phases are washed with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
after evaporation of the ethyl acetate in vacuo
CUSTOM
Type
CUSTOM
Details
is employed without further purification for subsequent reactions

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN(C1=CC=C(C(=O)OCC(CO)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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